430-Fold Improvement in Biochemical Potency Over the Parent Compound Boceprevir
SARS-CoV-2-IN-41 (compound 2) was developed from boceprevir via structure-based optimization. In a FRET-based enzymatic assay, SARS-CoV-2-IN-41 inhibited SARS-CoV-2 3CLpro with an IC50 of 20 nM (0.020 µM), whereas boceprevir exhibited an IC50 of 8596 nM (8.596 µM) [1]. This represents a >420-fold improvement in biochemical potency [1].
| Evidence Dimension | Biochemical potency (IC50) against SARS-CoV-2 3CLpro |
|---|---|
| Target Compound Data | 20 nM (0.020 µM) |
| Comparator Or Baseline | Boceprevir: 8596 nM (8.596 µM) |
| Quantified Difference | >420-fold improvement |
| Conditions | FRET-based enzymatic assay; recombinant SARS-CoV-2 3CLpro |
Why This Matters
The 430-fold potency gain demonstrates that SARS-CoV-2-IN-41 is not a trivial analog but a structurally optimized inhibitor, enabling lower effective doses and reducing the risk of off-target effects at therapeutic concentrations.
- [1] Jiang X, Su H, Shang W, et al. Structure-based development and preclinical evaluation of the SARS-CoV-2 3C-like protease inhibitor simnotrelvir. Nat Commun. 2023;14:6463. doi:10.1038/s41467-023-42102-y View Source
